

Spectroscopic Profile of 2-Pyrazinecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Pyrazinecarboxylic acid

Cat. No.: B139871

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Introduction

2-Pyrazinecarboxylic acid (POA), a key heterocyclic organic compound, serves as the primary active metabolite of the first-line antituberculosis drug, pyrazinamide.^[1] Its biological significance necessitates a thorough understanding of its physicochemical properties for researchers in drug development and medicinal chemistry. This technical guide provides an in-depth overview of the spectroscopic data for **2-Pyrazinecarboxylic acid**, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The document details experimental protocols and presents organized data to facilitate research and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For **2-Pyrazinecarboxylic acid**, both ^1H and ^{13}C NMR provide critical information about its aromatic ring and carboxylic acid moiety.

^1H NMR Data

The ^1H NMR spectrum of **2-Pyrazinecarboxylic acid** is characterized by signals corresponding to the three protons on the pyrazine ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the carboxylic acid group.

Table 1: ^1H NMR Spectroscopic Data for **2-Pyrazinecarboxylic Acid**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Solvent	Instrument Frequency	Reference
9.22	Doublet	1.5	H-3	DMSO-d ₆	400 MHz	[2]
8.93	Doublet	2.4	H-5	DMSO-d ₆	400 MHz	[2]
8.86	Doublet of doublets	2.4, 1.5	H-6	DMSO-d ₆	400 MHz	[2]

Note: The carboxylic acid proton (COOH) signal is often broad and may exchange with residual water in the solvent, making its observation variable.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **2-Pyrazinecarboxylic Acid**

Chemical Shift (δ) ppm	Assignment	Solvent	Reference
165.5	C=O (Carboxylic Acid)	Not Specified	[3]
147.8	C-3	Not Specified	[3]
145.9	C-6	Not Specified	[3]
144.5	C-5	Not Specified	[3]
143.2	C-2	Not Specified	[3]

Experimental Protocol for NMR Spectroscopy

This protocol outlines a general procedure for acquiring NMR spectra of **2-Pyrazinecarboxylic acid**.

- Sample Preparation:

- Accurately weigh approximately 5-10 mg of **2-Pyrazinecarboxylic acid**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
- Instrument Setup:[4]
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Tune and match the probe for the desired nucleus (¹H or ¹³C).
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- Data Acquisition:[4]
 - For ¹H NMR:
 - Set the spectral width to an appropriate range (e.g., 0-16 ppm).
 - Use a standard single-pulse experiment.
 - Apply a 90° pulse angle.
 - Set the relaxation delay (d1) to at least 1-2 seconds.
 - Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
 - For ¹³C NMR:
 - Use a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

- Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).
 - Integrate the peaks in the ^1H spectrum.
 - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

IR Data

The IR spectrum of **2-Pyrazinecarboxylic acid** shows characteristic absorptions for the carboxylic acid group and the aromatic pyrazine ring.

Table 3: Key IR Absorption Bands for **2-Pyrazinecarboxylic Acid**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Reference
2500 - 3300 (broad)	O-H stretch	Carboxylic Acid (H-bonded dimer)	[5]
~2450 and ~1900	Broad bands	Intramolecular Hydrogen Bonding	[6]
1732 - 1715	C=O stretch	Carboxylic Acid	[7]
1450 - 1600	C=C stretch	Aromatic Ring	
1340 - 1300	O-H in-plane bend	Carboxylic Acid	[6]
1310 - 1260	C-O stretch	Carboxylic Acid	[6]

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

This method is suitable for solid samples.

- Sample Preparation:
 - Grind a small amount (1-2 mg) of **2-Pyrazinecarboxylic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
 - Transfer the powder to a pellet-forming die.
- Pellet Formation:
 - Place the die in a hydraulic press.
 - Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet.
- Data Acquisition:[1]
 - Place the KBr pellet into the sample holder of the FTIR spectrometer.

- Acquire a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.
- Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
- Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Analysis:
 - Label the significant peaks in the spectrum with their corresponding wavenumbers.
 - Correlate the observed absorption bands with specific functional groups and vibrational modes using correlation tables.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of **2-Pyrazinecarboxylic acid** provides its molecular weight and characteristic fragment ions.

Table 4: GC-MS (EI) Data for **2-Pyrazinecarboxylic Acid**

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Proposed Fragment	Reference
124	~40	[M] ⁺ (Molecular Ion)	[8]
80	100	[M - CO ₂] ⁺ or [C ₄ H ₄ N ₂] ⁺	[1]
79	~39	[M - COOH] ⁺ or [C ₄ H ₃ N ₂] ⁺	[1]
53	~77	[C ₃ H ₃ N] ⁺	[1]
52	~20	[C ₃ H ₂ N] ⁺	[8]
26	~34	[C ₂ H ₂] ⁺ or [CN] ⁺	[1]

Experimental Protocol for GC-MS

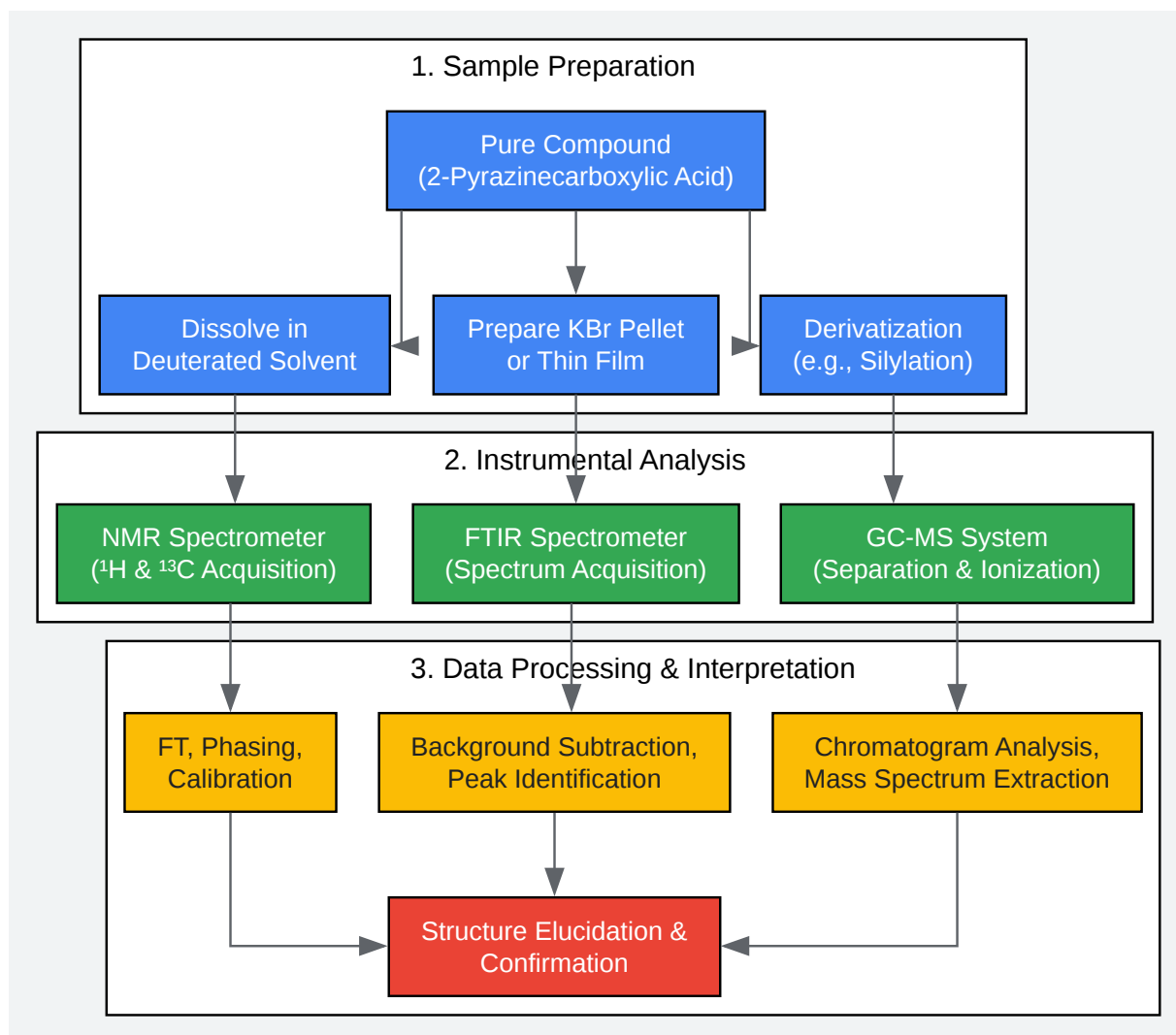
This protocol describes a general method for analyzing organic acids like **2-Pyrazinecarboxylic acid**.[\[9\]](#)[\[10\]](#)

- Sample Preparation (Derivatization):
 - Organic acids are often not volatile enough for GC analysis and require derivatization. A common method is silylation.
 - Dissolve a small, accurately weighed amount of **2-Pyrazinecarboxylic acid** in a suitable solvent (e.g., pyridine or acetonitrile).
 - Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
 - Heat the mixture (e.g., at 60-70°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
- GC-MS Instrument Setup:
 - Gas Chromatograph (GC):

- Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250°C).
- Carrier Gas: Use an inert gas, typically Helium, at a constant flow rate (e.g., 1-2 mL/min).
- Column: Use a suitable capillary column (e.g., DB-5ms).
- Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 300°C) and hold.
- Mass Spectrometer (MS):[\[10\]](#)
 - Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
 - Ion Source Temperature: Set to a value that minimizes thermal degradation (e.g., 200-230°C).
 - Mass Analyzer: Set to scan a relevant mass range (e.g., m/z 40-550).
- Data Acquisition:
 - Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.
 - Start the GC run and MS data acquisition.
- Data Analysis:
 - Identify the peak corresponding to the derivatized **2-Pyrazinecarboxylic acid** in the total ion chromatogram (TIC).
 - Analyze the mass spectrum associated with this peak.
 - Identify the molecular ion peak to confirm the molecular weight of the derivative.
 - Interpret the fragmentation pattern to confirm the structure. Compare the obtained spectrum with library databases (e.g., NIST, Wiley) for confirmation.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the comprehensive spectroscopic analysis of a chemical compound like **2-Pyrazinecarboxylic acid**.



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- To cite this document: BenchChem. [Spectroscopic Profile of 2-Pyrazinecarboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b139871#spectroscopic-data-of-2-pyrazinecarboxylic-acid-nmr-ir-mass-spec]

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